N-cyclopentylquinolin-8-amine

NK1 receptor neurokinin 8-aminoquinoline

N-Cyclopentylquinolin-8-amine (CAS 1019549-62-2) addresses a critical pain point in 8-aminoquinoline SAR research: substituting analogs without understanding the steric and lipophilic effects of the N-cyclopentyl group can invalidate findings and produce false structure-activity conclusions. • Confirmed human NK1 receptor antagonist: IC50 = 11.3 nM, providing a validated reference compound for NK1R-targeted medicinal chemistry programs. • In silico predictions: DNA synthesis inhibitor (Pa = 0.991) and apoptosis agonist (Pa = 0.979), supporting inclusion in cell cycle and cancer-focused screening libraries. • Distinct pharmacophore from primaquine/tafenoquine; systematic comparison against N-isopropyl and N-tert-butyl analogs enables rigorous pharmacophore mapping. Supplied as a research chemical with verified purity. In stock for immediate global dispatch.

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
CAS No. 1019549-62-2
Cat. No. B1517062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentylquinolin-8-amine
CAS1019549-62-2
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C14H16N2/c1-2-8-12(7-1)16-13-9-3-5-11-6-4-10-15-14(11)13/h3-6,9-10,12,16H,1-2,7-8H2
InChIKeyWMXLJJZXVIYWGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopentylquinolin-8-amine Procurement Guide


N-Cyclopentylquinolin-8-amine (CAS 1019549-62-2) is a heterocyclic organic compound belonging to the 8-aminoquinoline class, a privileged scaffold in medicinal chemistry with known applications in anti-infective and neurokinin receptor research. As a research chemical, it serves as a versatile building block for synthesis and biological screening. Its procurement should be considered for research programs exploring structure-activity relationships (SAR) of 8-aminoquinolines, particularly where the cyclopentyl substituent provides a specific steric and lipophilic profile distinct from other alkylamino analogs [1].

SAR exploration of 8-aminoquinoline scaffold with distinct cyclopentyl steric/lipophilic profile
Commercially available building block suitable for medicinal chemistry workflows
Reported target engagement context for NK1 receptor-focused programs (see evidence)
Procurement supports synthesis and biological screening; exact purity and binding data are detailed in product specifications and evidence section.

N-Cyclopentylquinolin-8-amine Substitution Caveats


Within the 8-aminoquinoline chemical space, small structural modifications to the amino side chain, such as the substitution of a cyclopentyl for a simpler alkyl group, can profoundly alter the compound's biological profile. This is due to changes in key physicochemical properties like lipophilicity (cLogP) and steric bulk, which directly impact target binding affinity, metabolic stability, and off-target activity profiles. For instance, subtle changes in the side chain can shift a compound from a potent inhibitor of the neurokinin-1 (NK1) receptor [1] to an antimalarial with different liabilities for methemoglobin formation or monoamine oxidase (MAO) inhibition [2]. Therefore, substituting N-cyclopentylquinolin-8-amine with a generic 8-aminoquinoline or a similar analog without understanding its specific quantitative performance data can invalidate research findings, leading to false SAR conclusions or failed assay campaigns.

Caution Substitution with generic 8-aminoquinolines may alter target binding and off-target profile due to side-chain modifications.
Caution Cyclopentyl-to-simple-alkyl replacement can shift biological activity (e.g., from NK1 affinity to antimalarial), invalidating SAR conclusions.
Caution Without quantitative performance data, analog substitution may lead to false assay outcomes; verify lot-specific characterization.

N-Cyclopentylquinolin-8-amine Differentiation Evidence


NK1 Receptor Binding Affinity

N-cyclopentylquinolin-8-amine demonstrates high binding affinity for the human Tachykinin receptor 1 (NK1R), with a reported IC50 value of 11.3 nM [1]. This is a quantifiable and significant point of differentiation from the broader class of 8-aminoquinolines, which are predominantly known for their antimalarial activity rather than potent NK1R antagonism. While other high-affinity NK1R antagonists exist, this compound represents a distinct chemotype that could be valuable for exploring novel intellectual property space or overcoming limitations associated with other scaffolds.

NK1 Receptor Binding
Head-to-head
IC50 11.3 nM (vs. ~1191 nM primaquine)
Supports NK1 receptor-focused research context; >40-fold affinity difference
In vitro radioligand displacement assay on CHO cells expressing human NK1R.
NK1 receptor neurokinin 8-aminoquinoline receptor binding

In Silico Polypharmacology Prediction

Computational prediction of biological activity spectra (PASS) suggests that N-cyclopentylquinolin-8-amine has a high probability of being active as a DNA synthesis inhibitor (Pa = 0.991) and an apoptosis agonist (Pa = 0.979) [1]. While these are in silico predictions, the high probability scores provide a data-driven rationale for prioritizing this compound for phenotypic screening in oncology or related fields, in contrast to 8-aminoquinoline analogs like primaquine, which are not associated with these specific mechanisms of action.

In Silico Polypharmacology
Class-level inference
DNA synthesis inhibitor Pa=0.991; Apoptosis agonist Pa=0.979
May guide inclusion in oncology phenotypic screening; requires experimental validation
PASS algorithm prediction; not a substitute for wet-lab confirmation.
polypharmacology in silico prediction drug repositioning biological activity

Commercial Availability with Documented Purity

N-cyclopentylquinolin-8-amine is commercially available from multiple suppliers as a research-grade chemical. Vendors report purity levels ranging from 95% to 98% [1]. This is a critical differentiator for procurement, as it provides a verified, off-the-shelf option for SAR studies compared to custom synthesis of a similar, non-commercial analog, which would incur significant time and cost.

Commercial Purity
Data to verify
95–98% (vendor-specified)
Off-the-shelf procurement supports SAR workflows; verify lot-specific COA
Based on vendor technical datasheets; purity may vary between batches.
chemical building block medicinal chemistry synthesis procurement

N-Cyclopentylquinolin-8-amine Research Applications


NK1 Antagonist Lead Discovery

The confirmed nanomolar binding affinity (IC50 = 11.3 nM) of N-cyclopentylquinolin-8-amine for the human NK1 receptor makes it a suitable starting point or reference compound for medicinal chemistry programs targeting NK1R-related disorders. Its distinct 8-aminoquinoline chemotype offers an opportunity to develop novel antagonists with potentially improved pharmacokinetic or selectivity profiles compared to existing clinical candidates [1].

Phenotypic Screening in Oncology

Based on high-probability in silico predictions as a DNA synthesis inhibitor (Pa = 0.991) and apoptosis agonist (Pa = 0.979), this compound is a strong candidate for inclusion in focused screening libraries designed to identify new modulators of the cell cycle, DNA repair mechanisms, or apoptotic pathways in cancer cell lines [2]. This provides a data-driven hypothesis for its application beyond its known 8-aminoquinoline class.

SAR Studies of 8-Aminoquinoline Scaffold

The unique N-cyclopentyl substituent introduces specific steric and lipophilic characteristics that can be systematically compared to other alkylamino analogs (e.g., N-isopropyl, N-tert-butyl) in the 8-aminoquinoline series. Using this commercially available compound [3] in parallel SAR campaigns allows researchers to map the pharmacophore for specific targets like the NK1 receptor, distinguishing it from the antimalarial pharmacophore of primaquine and tafenoquine.

Application
Selection Property
Validation Focus
NK1R ligand research
Reported nanomolar NK1R binding affinity context
NK1R binding assay validation; comparator profiling against reference antagonists
Cell cycle/apoptosis pathway screening
In silico predicted DNA synthesis inhibition and apoptosis agonist profile
Phenotypic endpoint validation in cancer cell lines; confirmatory pathway assays
8-Aminoquinoline pharmacophore mapping
Cyclopentyl substituent steric and lipophilic differentiation
Comparative SAR against other 8-aminoquinoline analogs (e.g., isopropyl, tert-butyl)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


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